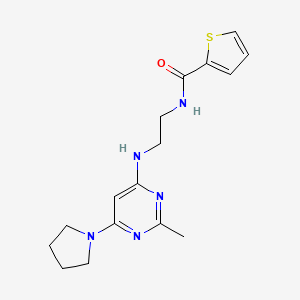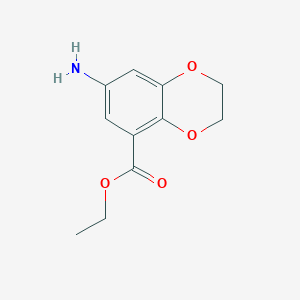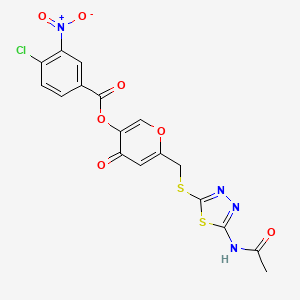
3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups including a fluoro-nitrophenoxy group, a methyl group, a phenyl group, and a carboxamide group attached to a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene ring. The presence of electronegative atoms (like Fluorine and Oxygen) and the nitro group could create regions of partial positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar carboxamide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Antipathogenic Activity
Research on acylthioureas with similar structural motifs demonstrates significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Aromatic Polyamides and Polymer Chemistry
Studies on new diphenylfluorene-based aromatic polyamides show that these materials have excellent thermal stability and are readily soluble in various organic solvents. Such characteristics indicate their utility in creating transparent, flexible, and tough films, suggesting applications in material science and engineering for high-performance polymers (Hsiao, Yang, & Lin, 1999).
Fluorescent Properties for Sensing Applications
Research on π-extended fluorene derivatives, including compounds with nitro groups, highlights their high fluorescence quantum yields and solvatochromic properties. These compounds exhibit potential as fluorescent dyes for sensing applications, offering a basis for developing sensors and markers in biological and chemical analyses (Kotaka, Konishi, & Mizuno, 2010).
Photophysical Properties for Explosive Detection
A series of novel π-conjugated aromatic end-capped oligothiophenes demonstrates sensitive fluorescence response to nitro-containing explosives. This property suggests that compounds with related structures could serve as the basis for developing fluorescent sensors for detecting explosives and hazardous materials, highlighting their potential in security and environmental monitoring (Liu, Zhao, Liu, Ding, Yin, & Fang, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-20(12-5-3-2-4-6-12)18(22)17-16(9-10-26-17)25-15-8-7-13(21(23)24)11-14(15)19/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHJNJCDRFAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2976470.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)




![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)
